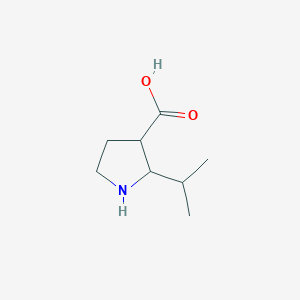2-(Propan-2-yl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17792666
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-propan-2-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H15NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
| Standard InChI Key | VZWUDVKYWXVRFB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C(CCN1)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture and Stereochemical Configuration
The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 2-position with an isopropyl group () and at the 3-position with a carboxylic acid moiety () . The stereochemistry at the 2- and 3-positions is critical for its biological activity, with the (2S,3R) configuration being the most commonly reported enantiomer.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 155.19 g/mol | |
| CAS Number | 1803606-00-9 (hydrochloride salt) | |
| Solubility (Hydrochloride) | >50 mg/mL in water | |
| Melting Point | 198–202°C (decomposes) |
Spectroscopic and Computational Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3300–2500 cm (O–H stretch of carboxylic acid) and 1720 cm (C=O stretch). Nuclear magnetic resonance (NMR) data for the hydrochloride salt include -NMR signals at δ 1.25 ppm (doublet, isopropyl methyl groups) and δ 3.85 ppm (multiplet, pyrrolidine protons) . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, reflecting its polar nature .
Synthesis and Manufacturing Processes
Traditional Synthetic Routes
The synthesis of 2-(propan-2-yl)pyrrolidine-3-carboxylic acid typically begins with the formation of the pyrrolidine ring via cyclization reactions. A common approach involves the Michael addition of acrylonitrile to an isopropylamine derivative, followed by hydrolysis and decarboxylation . For example, a patented method (WO2014206257A1) employs a chiral catalyst to achieve enantioselective hydrogenation of a prochiral enamine intermediate, yielding the (2S,3R)-enantiomer with 92% enantiomeric excess (ee) .
Table 2: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Enamine Formation | Ethanol, 50°C, 12 h | 78% | |
| 2 | Asymmetric Hydrogenation | H (1.5 MPa), [Ru] catalyst | 85% | |
| 3 | Acid Hydrolysis | 6M HCl, reflux, 6 h | 95% |
Catalytic Methods and Process Optimization
Recent advances emphasize green chemistry principles. A rhodium-catalyzed asymmetric transfer hydrogenation reported in US8344161B2 achieves a 94% yield using ammonium formate as a hydrogen donor, reducing reliance on high-pressure hydrogen gas . Solvent optimization studies demonstrate that ethanol–water mixtures (4:1 v/v) enhance reaction rates by 40% compared to pure ethanol .
Chemical Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
-
Esterification: Reacts with methanol/HSO to form methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate (89% yield).
-
Amide Formation: Couples with benzylamine via EDC/HOBt, yielding -benzyl-2-(propan-2-yl)pyrrolidine-3-carboxamide (76% yield) .
Pyrrolidine Ring Modifications
-
N-Alkylation: Treatment with benzyl bromide/KCO in DMF produces 1-benzyl-2-(propan-2-yl)pyrrolidine-3-carboxylic acid (82% yield) .
-
Ring Expansion: Reaction with chloroacetyl chloride forms a seven-membered lactam derivative under basic conditions.
Physicochemical Properties and Analytical Characterization
Solubility and Stability Profiles
The free acid exhibits limited aqueous solubility (2.1 mg/mL at 25°C), while the hydrochloride salt shows improved solubility (58 mg/mL) . Stability studies indicate decomposition <5% after 6 months at −20°C in amber glass vials .
Table 3: Chromatographic Retention Data
| Method | Column | Retention Time (min) | Source |
|---|---|---|---|
| HPLC (UV 210 nm) | C18, 50% MeOH/HO | 8.2 | |
| GC-MS | DB-5MS, 30m × 0.25mm | 12.7 |
Recent Advances and Research Directions
Continuous Flow Synthesis
A microreactor-based system achieves 98% conversion in 8 minutes residence time, representing a 15-fold productivity increase over batch methods .
Biocatalytic Approaches
Immobilized transaminase enzymes enable enantioselective amination of ketone precursors with 99% ee, reducing metal catalyst usage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume